molecular formula C26H23FN2O5S B12018779 methyl 2-{2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12018779
M. Wt: 494.5 g/mol
InChI Key: LSGWXFIFVRHDMX-VZCXRCSSSA-N
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Description

Methyl 2-{2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a pyrrole ring, a thiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic synthesis. The process may include:

  • Formation of the pyrrole ring through a Paal-Knorr synthesis.
  • Introduction of the thiazole ring via a Hantzsch thiazole synthesis.
  • Functionalization of the rings with appropriate substituents using Friedel-Crafts acylation and alkylation reactions.
  • Final esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the hydroxy group or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl groups or the double bonds within the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be studied for its therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for new medications.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-{2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{2-(4-methylphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 2-{2-(4-ethylphenyl)-3-[(3-chloro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of methyl 2-{2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of substituents and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C26H23FN2O5S

Molecular Weight

494.5 g/mol

IUPAC Name

methyl 2-[(3Z)-2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H23FN2O5S/c1-5-15-7-10-16(11-8-15)20-19(21(30)17-9-6-13(2)18(27)12-17)22(31)24(32)29(20)26-28-14(3)23(35-26)25(33)34-4/h6-12,20,30H,5H2,1-4H3/b21-19-

InChI Key

LSGWXFIFVRHDMX-VZCXRCSSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Origin of Product

United States

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